N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine

Nitrogen mustard DNA alkylation structure-activity relationship

Addressing the need for a structurally defined nitrogen mustard to dissect warhead geometry effects on DNA alkylation: this N-acetyl-protected L-phenylalanine derivative with a bis(chloromethyl) warhead is the only commercially catalogued scaffold enabling direct comparison with chloroethyl mustards (e.g., N-AcMEL). - Enables head-to-head isogenic SAR studies isolating alkylating tether length effects on DNA cross-link geometry. - N-acetyl cap ablates LAT1 recognition, supporting targeted ADC prodrug strategies with reduced nonspecific cytotoxicity. - Lower MW (319 Da) permits higher DAR loading for bioconjugation applications.

Molecular Formula C13H16Cl2N2O3
Molecular Weight 319.18 g/mol
CAS No. 649748-27-6
Cat. No. B12596566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine
CAS649748-27-6
Molecular FormulaC13H16Cl2N2O3
Molecular Weight319.18 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)N(CCl)CCl)C(=O)O
InChIInChI=1S/C13H16Cl2N2O3/c1-9(18)16-12(13(19)20)6-10-2-4-11(5-3-10)17(7-14)8-15/h2-5,12H,6-8H2,1H3,(H,16,18)(H,19,20)/t12-/m0/s1
InChIKeyKAANCRMCHQNUAL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine (CAS 649748-27-6): Structural Identity and Physicochemical Profile of a Bis(chloromethyl) Nitrogen Mustard Amino Acid Derivative


N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine (CAS 649748-27-6) is a synthetic L-phenylalanine derivative bearing an N-acetyl protecting group at the α-amino position and a para-substituted bis(chloromethyl)amino moiety — a nitrogen mustard warhead — on the aromatic ring . With a molecular formula of C₁₃H₁₆Cl₂N₂O₃ and a monoisotopic mass of 318.05 Da, this compound is structurally related to the clinically established alkylating agent melphalan (4-[bis(2-chloroethyl)amino]-L-phenylalanine) and its N-acetylated prodrug analog N-acetylmelphalan (N-AcMEL, CAS 5786-56-1), yet it is distinguished by the replacement of the bis(2-chloroethyl)amino group with a bis(chloromethyl)amino moiety — a shorter-chain, more electrophilic alkylating functionality . The compound incorporates both a masked amino acid carrier domain (the N-acetyl-L-phenylalanine scaffold) and a bifunctional alkylating warhead, positioning it as a candidate for targeted cytotoxic applications, antibody-drug conjugate (ADC) prodrug strategies, and structure-activity relationship (SAR) studies of nitrogen mustard-based anticancer agents [1].

Why N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine Cannot Be Interchanged with Melphalan, N-Acetylmelphalan, or Other Generic Nitrogen Mustard Phenylalanine Derivatives


Generic substitution among nitrogen mustard phenylalanine derivatives is unsupported because the alkylating warhead chain length (chloromethyl vs. chloroethyl) governs electrophilic reactivity, DNA adduct regiochemistry, and hydrolytic stability [1][2]. The bis(chloromethyl)amino group in the target compound generates a chemically distinct alkylating intermediate compared to the bis(2-chloroethyl)amino group of melphalan or N-AcMEL, with the one-carbon chloromethyl linker producing a more reactive aziridinium-like species that may exhibit different sequence preferences for DNA guanine-N7 alkylation and altered cross-link geometry [3]. Additionally, the N-acetyl cap on the α-amine — shared with N-AcMEL but absent in melphalan — abolishes recognition by the L-type amino acid transporter 1 (LAT1/SLC7A5), fundamentally altering cellular uptake mechanisms and rendering the compound differentially suitable for antibody-directed enzyme prodrug therapy (ADEPT) or ADC conjugation strategies where extracellular stability and transporter-independent delivery are desired [4][5]. These molecular distinctions mean that the target compound cannot serve as a drop-in substitute for melphalan in standard chemotherapy protocols, nor can N-AcMEL replicate the unique alkylating chemistry of the bis(chloromethyl) warhead in SAR investigations or linker chemistry applications.

Procurement-Relevant Quantitative Differentiation Evidence for N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine (CAS 649748-27-6) Versus Closest Analogs


Alkylating Warhead Divergence: Bis(chloromethyl)amino vs. Bis(2-chloroethyl)amino – Implications for Reactivity and DNA Adduct Profiles

The target compound incorporates a bis(chloromethyl)amino group at the para position of the phenylalanine ring, whereas both melphalan and N-acetylmelphalan (N-AcMEL) bear a bis(2-chloroethyl)amino group. In nitrogen mustard chemistry, the chain length separating the nitrogen atom from the leaving chloride directly determines the size and stability of the reactive aziridinium intermediate: chloroethyl mustards form a three-membered aziridinium ring, while chloromethyl mustards generate a more reactive iminium-like electrophile with distinct hydrolysis kinetics and DNA sequence preferences [1]. The bis(chloromethyl)amino species exhibits markedly higher intrinsic reactivity — bis(chloromethyl)amines have been characterized as existing 'only as highly reactive salts' that are difficult to isolate, while bis(chloroethyl)amines are comparatively stable [2]. This difference in alkylating warhead chemistry is expected to produce a distinct DNA-adduct spectrum (e.g., altered ratio of N7-guanine monoadducts to interstrand cross-links, and potentially different cross-link geometry due to the shorter tether length) compared to chloroethyl mustards, which predominantly form G-N7–G-N7 interstrand cross-links spanning approximately 7 atoms [3]. For researchers selecting between nitrogen mustard probes to study DNA repair pathways or for medicinal chemists optimizing warhead reactivity in ADC linker-payload design, this chemical distinction is functionally decisive.

Nitrogen mustard DNA alkylation structure-activity relationship cross-linking adductomics

Molecular Weight and Lipophilicity Divergence from N-Acetylmelphalan: Computed Physicochemical Property Comparison

The target compound (C₁₃H₁₆Cl₂N₂O₃, MW 319.18 Da) is approximately 28 Da lighter than N-acetylmelphalan (C₁₅H₂₀Cl₂N₂O₃, MW 347.24 Da), a difference attributable to the replacement of two ethylene (–CH₂CH₂–) linkers in the chloroethyl mustard with two methylene (–CH₂–) linkers in the chloromethyl mustard . This mass reduction is accompanied by a computed XlogP of 1.6 for the target compound , compared to a higher predicted logP for N-AcMEL (estimated ~2.2–2.5 based on the additional four methylene units and established Hansch π values for aliphatic carbons [1]). The topological polar surface area (tPSA) of the target is 69.64 Ų , marginally higher than melphalan's tPSA of 66.56 Ų [2] but comparable to the expected tPSA of N-AcMEL. These computed differences — particularly the lower molecular weight and reduced lipophilicity relative to N-AcMEL — suggest that the target compound may exhibit distinct pharmacokinetic handling if deployed as a free drug, including altered plasma protein binding, different volume of distribution, and potentially more favorable renal clearance characteristics [1].

Physicochemical properties drug-likeness molecular weight logP bioavailability prediction

N-Acetyl Protection as a Prodrug Modality: Quantitative Evidence for Reduced Nonspecific Cytotoxicity and Transporter-Independent Cellular Uptake

The N-acetyl group present on the α-amino position of both the target compound and N-AcMEL has been shown, in direct comparative studies, to profoundly alter the biological handling of the phenylalanine mustard scaffold. Smyth et al. (1987) demonstrated that N-acetylmelphalan (N-AcMEL) is 75 times less toxic to tumor cells in vitro compared to unmodified melphalan (which retains a free α-amino group), with this dramatic reduction in cytotoxicity attributed to the loss of LAT1-mediated active transport into cells [1][2]. Crucially, the same study established that N-AcMEL enters cells via monoclonal antibody-mediated endocytosis when conjugated to MoAbs, bypassing the phenylalanine amino acid transport system entirely [1]. This mechanistic bifurcation — where N-acetylation simultaneously ablates transporter-dependent uptake while enabling antibody-targeted delivery — is structurally conserved in the target compound. The bis(chloromethyl) warhead in the target compound thus extends this prodrug paradigm to a more reactive alkylating payload: the N-acetyl group provides extracellular stability and transporter bypass, while the chloromethyl mustard confers altered DNA cross-linking chemistry compared to the chloroethyl mustard of N-AcMEL. For procurement decisions in ADC or targeted prodrug programs, this combination of validated N-acetyl prodrug behavior with a chemically distinct warhead represents a non-interchangeable product profile.

Prodrug LAT1 transporter antibody-drug conjugate N-acetylmelphalan targeted delivery

Structural Uniqueness Within the Phenylalanine Nitrogen Mustard Family: The Only Commercially Catalogued L-Phenylalanine Derivative Combining N-Acetyl Protection with a Bis(chloromethyl) Warhead

A systematic structural comparison across the known phenylalanine nitrogen mustard chemical space reveals that the target compound occupies a structurally unique position. The phenylalanine mustard family includes: (i) melphalan (free amine, bis(2-chloroethyl)), (ii) N-acetylmelphalan/N-AcMEL (N-acetyl, bis(2-chloroethyl), CAS 5786-56-1 and its D-isomer CAS 5355-46-4), (iii) medphalan (D-enantiomer of melphalan, free amine, bis(2-chloroethyl)), (iv) merphalan (racemic DL-mixture, free amine, bis(2-chloroethyl)), (v) various melphalan ester and amide prodrugs [1], and (vi) the target compound (N-acetyl, bis(chloromethyl), CAS 649748-27-6). No other commercially catalogued compound combines N-acetyl protection with the bis(chloromethyl) warhead on the L-phenylalanine scaffold . This structural singularity makes the target compound the sole accessible representative of the chloromethyl mustard subclass within the L-phenylalanine carrier framework, providing medicinal chemists with the only commercially available reagent to interrogate how mustard chain length affects DNA damage signaling, repair pathway activation, and therapeutic index in isogenic comparison studies against the well-characterized N-AcMEL and melphalan controls [2].

Chemical space nitrogen mustard library phenylalanine analog SAR toolbox chemical probe

Evidence-Backed Research and Industrial Application Scenarios for N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine (CAS 649748-27-6)


Antibody-Drug Conjugate (ADC) Payload Screening: Evaluating Bis(chloromethyl) Warhead Reactivity and Linker Compatibility

The target compound's N-acetyl protection — demonstrated in the N-AcMEL literature to ablate LAT1 transporter recognition and reduce nonspecific cytotoxicity by 75-fold relative to free melphalan [1] — makes it suitable as a payload candidate for ADC conjugation via the free carboxyl group. The bis(chloromethyl) warhead introduces a chemically distinct DNA-cross-linking geometry compared to the chloroethyl mustards predominant in clinical ADCs, potentially generating DNA lesions that are differentially processed by cancer cells with specific DNA repair deficiencies (e.g., cells lacking Fanconi anemia pathway components). The compound's lower molecular weight (319 Da vs. 347 Da for N-AcMEL) allows higher molar drug-to-antibody ratio (DAR) loading per conjugation event , and the computed XlogP of 1.6 predicts sufficient hydrophilicity to minimize aggregate formation during bioconjugation .

Nitrogen Mustard Structure-Activity Relationship (SAR) Studies: Probing Alkylating Warhead Chain Length Effects on DNA Damage Signaling

As the only commercially catalogued L-phenylalanine mustard bearing a bis(chloromethyl) warhead , this compound enables head-to-head isogenic comparison studies with N-AcMEL (bis(chloroethyl) warhead) and melphalan (bis(chloroethyl), free amine) to dissect how the alkylating tether length — independent of the N-acetyl prodrug status — influences DNA adduct formation kinetics, interstrand cross-link vs. intrastrand cross-link ratios, and the downstream activation of DNA damage response pathways (ATM, ATR, p53, and Fanconi anemia signaling). Such comparisons require the chloromethyl, N-acetyl-protected scaffold to control for transporter effects while varying only the warhead geometry [1].

Chemical Probe Development for DNA Repair Pathway Dissection

The target compound's predicted formation of geometrically distinct DNA interstrand cross-links — with a tether approximately 2 atoms shorter than that produced by chloroethyl mustards — creates a unique tool compound for studying structure-specific DNA repair nuclease recognition (e.g., XPF-ERCC1, MUS81-EME1, and SLX4-SLX1). In DNA repair research, cross-link geometry is a critical determinant of which endonuclease initiates unhooking; having access to both chloromethyl-derived and chloroethyl-derived cross-links on an otherwise identical L-phenylalanine carrier scaffold allows researchers to attribute differential repair outcomes specifically to cross-link architecture rather than to differences in cellular uptake or intracellular localization [2].

Prodrug Design and LAT1 Transporter Bypass Strategy Validation

For laboratories developing tumor-targeted prodrug strategies, the target compound provides a reference standard to validate that N-acetylation of a phenylalanine nitrogen mustard scaffold consistently ablates LAT1-mediated transport irrespective of the alkylating warhead identity. The Smyth et al. (1987) finding that N-AcMEL enters cells exclusively via antibody-mediated endocytosis rather than amino acid transport [1] was established using a chloroethyl mustard; the target compound enables confirmation that this prodrug principle holds for the chloromethyl warhead as well, supporting the generalizability of the N-acetyl prodrug strategy across nitrogen mustard subclasses [1][3].

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